![molecular formula C19H15ClO5 B2496615 ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-38-6](/img/structure/B2496615.png)
ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
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Overview
Description
This compound is a derivative of chromen-7-ol, which is a type of coumarin. Coumarins are a class of phenolic substances commonly found in plants. They have a characteristic 2H-chromen-2-one structure . The compound you mentioned has an ethyl acetate group attached to the oxygen on the 7th carbon of the chromen ring, and a chlorophenyl group attached to the 3rd carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable chromen-7-ol derivative with ethyl 2-bromoacetate in the presence of a base. The chlorophenyl group could be introduced in a previous step, for example by a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-ol core, with the ethyl acetate group providing additional ester functionality and the chlorophenyl group contributing aromaticity and halogen functionality .Chemical Reactions Analysis
As a coumarin derivative, this compound could potentially undergo reactions typical of coumarins, such as pericyclic reactions . The ester group could undergo hydrolysis, transesterification, or aminolysis reactions, while the chlorophenyl group could take part in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its chromen-7-ol core, its ethyl acetate group, and its chlorophenyl group. It would likely be a solid at room temperature, with the exact melting and boiling points depending on the specific arrangement of the groups in the molecule .Scientific Research Applications
Organic Intermediates in Degradation Processes
Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identified ethyl acetate extracts revealing various organic intermediates. This study suggests the role of ethyl acetate derivatives in understanding the breakdown of environmental pollutants (Yunfu. Sun & J. Pignatello, 1993).
Synthesis and Characterization of Derivatives
A one-pot synthesis approach for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates highlights the methodological advancements in synthesizing chromene-based derivatives, which may share similarities with the target compound in terms of chemical structure and potential applications (S. Reddy & G. Krupadanam, 2010).
Antioxidative and Anti-inflammatory Properties
Investigation into highly oxygenated 2H-chromen derivatives from red seaweed uncovered compounds with significant antioxidative activity and pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties. This research implies the potential biological activities of structurally related ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate in anti-inflammatory and antioxidative applications (Fasina Makkar & K. Chakraborty, 2018).
Analytical Applications in Drug Determination
A study on the analytical determination of a new anticancer prodrug using adsorptive stripping voltammetry illustrates the potential use of ethyl acetate derivatives in pharmaceutical analysis, providing a basis for the development of sensitive and selective analytical methods for drug monitoring (A. Stępniowska et al., 2017).
Corrosion Inhibition
Quantum chemical calculations on quinoxalines as corrosion inhibitors highlight the relationship between molecular structure and inhibition efficiency. This suggests a potential application for ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate in material science, particularly in the development of novel corrosion inhibitors (A. Zarrouk et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
A compound with similar structure, ethyl 2-(3-chlorophenyl)acetate, is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Indole derivatives, which are structurally similar, are known to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIGLPPEIQMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate |
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